(1R,2R)-Cyclopentane-1,2-diamine
Overview
Description
(1R,2R)-Cyclopentane-1,2-diamine is a chiral diamine compound with the molecular formula C5H12N2 It is characterized by the presence of two amino groups attached to a cyclopentane ring The compound exists as a pair of enantiomers, with the (1R,2R) configuration being one of them
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Cyclopentane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentene or cyclopentanone as the starting material.
Chiral Resolution: The separation of enantiomers can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, where cyclopentanone is converted to the diamine using hydrogen gas in the presence of a suitable catalyst. The chiral resolution step is crucial to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-Cyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(1R,2R)-Cyclopentane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism by which (1R,2R)-Cyclopentane-1,2-diamine exerts its effects depends on its specific application:
Asymmetric Catalysis: The compound acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment that facilitates enantioselective reactions.
Enzyme Inhibition: It may interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Pharmaceuticals: The compound can interact with biological targets, such as receptors or enzymes, to modulate physiological processes.
Comparison with Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound with a six-membered ring instead of a five-membered ring.
(1S,2S)-Cyclopentane-1,2-diamine: The enantiomer of (1R,2R)-Cyclopentane-1,2-diamine.
1,2-Diaminocyclohexane: Another related compound with a cyclohexane ring.
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring counterparts. This uniqueness makes it valuable in specific asymmetric synthesis applications where the steric environment is crucial for selectivity.
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953466 | |
Record name | Cyclopentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-88-8 | |
Record name | rel-(1R,2R)-1,2-Cyclopentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3145-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC54218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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